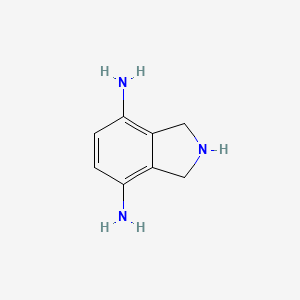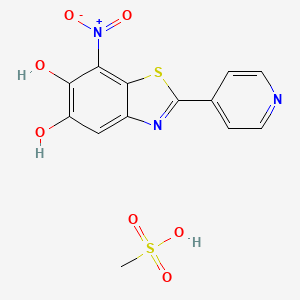![molecular formula C9H14O3 B12627989 Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate CAS No. 917955-73-8](/img/structure/B12627989.png)
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxybicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of ethyl diazoacetate with a suitable olefin. The reaction conditions often include the use of a dirhodium(II) catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the rhodium-catalyzed cyclopropanation process makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate: Similar structure but different position of the hydroxyl and ester groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: Contains a nitrogen atom in the bicyclic structure.
Uniqueness
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
917955-73-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)6-3-7-5-9(7,11)4-6/h6-7,11H,2-5H2,1H3 |
Clé InChI |
IPTQSZYSCCMNHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2CC2(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)


![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
